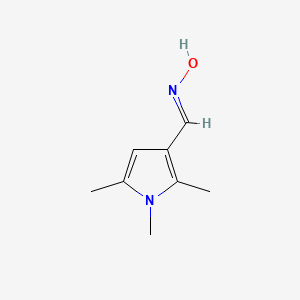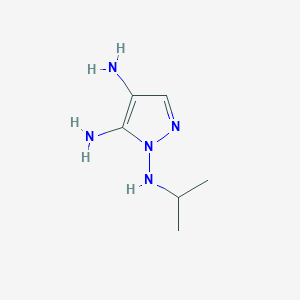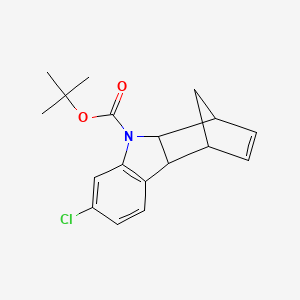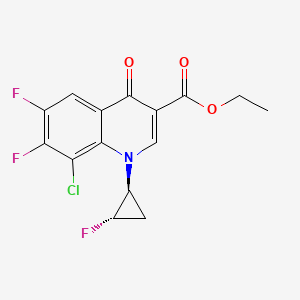
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde oxime is an organic compound with the molecular formula C8H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the oxime as a solid product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the oxime under acidic or basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde oxime has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the development of novel materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde oxime exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The oxime group can form hydrogen bonds and engage in various interactions with biological molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: The parent aldehyde compound.
1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid: A carboxylic acid derivative.
1,2,5-Trimethyl-1H-pyrrole-3-methanol: An alcohol derivative.
Uniqueness
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(NE)-N-[(1,2,5-trimethylpyrrol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(5-9-11)7(2)10(6)3/h4-5,11H,1-3H3/b9-5+ |
Clé InChI |
OIHHMCJYZWMJEO-WEVVVXLNSA-N |
SMILES isomérique |
CC1=CC(=C(N1C)C)/C=N/O |
SMILES canonique |
CC1=CC(=C(N1C)C)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)
![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)





![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)



![3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide](/img/structure/B12861040.png)
